2-Nitrobiphenyl
Overview
Description
2-Nitrobiphenyl is an organic compound with the molecular formula C12H9NO2 . It has an average mass of 199.205 Da and a monoisotopic mass of 199.063324 Da . The compound is also known by other names such as 2-NITRO-1,1’-BIPHENYL and o-Nitrobiphenyl .
Synthesis Analysis
While specific synthesis methods for 2-Nitrobiphenyl were not found in the search results, nitrobiphenyls are generally synthesized through nitration reactions involving biphenyl compounds .
Molecular Structure Analysis
The molecular structure of 2-Nitrobiphenyl consists of two benzene rings linked together with a nitro group attached to one of the rings . The InChI representation of the molecule is InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
.
Physical And Chemical Properties Analysis
2-Nitrobiphenyl has a density of 1.2±0.1 g/cm3, a boiling point of 325.0±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol and a flash point of 151.2±12.1 °C .
Scientific Research Applications
Synthesis of Carbazoles : 2-Nitrobiphenyl derivatives have been used in the synthesis of substituted carbazoles, leveraging the Cadogan reaction. This process involves reductive deoxygenation using triphenylphosphine, demonstrating tolerance for a broad range of functional groups and yielding carbazole products without unwanted side products (Freeman, Urvoy, & Criswell, 2005).
Suzuki Cross-Coupling Reaction : The Suzuki cross-coupling reaction has been employed for synthesizing 2-nitrobiphenyls and 2,2'-dinitrobiphenyls. This approach reveals insights into the transmetalation step's challenges when phenylboronic acid is substituted with a nitro group at the 2-position (González et al., 2005).
Electrochemical Reduction Studies : The electrochemical reduction of 2-nitro- and 2,2'-dinitrobiphenyl in aprotic solvents has been explored. The reduction of 2-nitrobiphenyl involves a reversible one-electron process producing a stable anion radical, leading to the formation of phenylhydroxylamine (Rogers & Watson, 1971).
Molecular Structure Analysis : Studies have been conducted to analyze the molecular structure of 2-nitrobiphenyl, including its non-planarity and dihedral angles between phenyl rings and nitro groups. This research is vital for understanding the chemical behavior of nitrobiphenyls (Sekine et al., 1994).
Photolysis and Triplet Species Formation : Research has shown that 2-nitrobiphenyl can form stable triplet species upon UV irradiation. These findings are significant in the fields of photochemistry and spectroscopy (Yoshida et al., 1997).
Atmospheric Chemistry Investigations : The atmospheric chemistry of related compounds like 2-methyl-1-nitronaphthalene and the photolysis of 3-nitrobiphenyl have been studied to understand their environmental impact and atmospheric reactions (Arey et al., 1990).
Voltammetric Analysis : Differential pulse voltammetry and adsorptive stripping voltammetry have been utilized for determining trace amounts of carcinogenic nitrobiphenyls like 2-nitrobiphenyl, enhancing our understanding of environmental monitoring and toxicology (Štěpán et al., 2003).
Safety And Hazards
2-Nitrobiphenyl is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer . Precautions should be taken to avoid breathing its mist, gas, or vapors, and contact with skin and eyes should be avoided . Protective equipment should be worn when handling this substance .
properties
IUPAC Name |
1-nitro-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJKKXRJMXIKSR-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H9NO2 | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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DSSTOX Substance ID |
DTXSID9025746 | |
Record name | 2-Nitro-1,1'-biphenyl | |
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Molecular Weight |
199.20 g/mol | |
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Physical Description |
Gold to tan crystals or brown solid. (NTP, 1992), Solid with a sweetish odor; mp = 36.7 deg C; [Merck Index] Gold to tan or brown solid; [CAMEO] Light yellow solid; mp = 36-38 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Boiling Point |
608 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Flash Point |
290 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Density |
1.203 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Vapor Density |
5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Vapor Pressure |
2 mmHg at 284 °F (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Product Name |
2-Nitrobiphenyl | |
CAS RN |
86-00-0 | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Record name | 2-Nitrobiphenyl | |
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Record name | 2-Nitro-1,1'-biphenyl | |
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Record name | O-NITROBIPHENYL | |
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Melting Point |
97 to 100 °F (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Retrosynthesis Analysis
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